molecular formula C21H26ClN5O6S3 B15184270 Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate CAS No. 87245-48-5

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate

Cat. No.: B15184270
CAS No.: 87245-48-5
M. Wt: 576.1 g/mol
InChI Key: RTZFJFGKYVAGJT-UHFFFAOYSA-N
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Description

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a triazolo-thiazepine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate typically involves multi-step organic reactions. The process begins with the formation of the triazolo-thiazepine core, followed by the introduction of the chloro and piperazinyl groups. The final step involves the formation of the dimethanesulfonate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiazepine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiazepine derivatives, such as:

  • Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, hydrochloride
  • Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, sulfate

Uniqueness

What sets Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 6-chloro-3-(4-methyl-1-piperazinyl)-, dimethanesulfonate apart is its specific chemical structure, which imparts unique properties and potential applications. Its dimethanesulfonate salt form enhances its solubility and stability, making it more suitable for certain industrial and medicinal applications.

Properties

CAS No.

87245-48-5

Molecular Formula

C21H26ClN5O6S3

Molecular Weight

576.1 g/mol

IUPAC Name

17-chloro-3-(4-methylpiperazin-1-yl)-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaene;methanesulfonic acid

InChI

InChI=1S/C19H18ClN5S.2CH4O3S/c1-23-8-10-24(11-9-23)19-22-21-18-14-4-2-3-5-16(14)26-17-7-6-13(20)12-15(17)25(18)19;2*1-5(2,3)4/h2-7,12H,8-11H2,1H3;2*1H3,(H,2,3,4)

InChI Key

RTZFJFGKYVAGJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)SC5=CC=CC=C53.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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